6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Asymmetric Synthesis Kinetic Resolution Enantioselectivity

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-96-1) is a bicyclic heterocycle belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class. Its structure features a partially saturated quinoline core with a methoxy substituent at the 6-position and a methyl group at the 2-position, which introduces a chiral center.

Molecular Formula C11H15NO
Molecular Weight 177.2
CAS No. 42835-96-1
Cat. No. B6230178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
CAS42835-96-1
Molecular FormulaC11H15NO
Molecular Weight177.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-96-1): A Chiral THQ Scaffold for Synthesis and Drug Discovery


6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-96-1) is a bicyclic heterocycle belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class. Its structure features a partially saturated quinoline core with a methoxy substituent at the 6-position and a methyl group at the 2-position, which introduces a chiral center. Computed physicochemical properties include a molecular weight of 177.24 g/mol, a topological polar surface area (TPSA) of 21.3 Ų, and a predicted XLogP3-AA value of 2.7 [1]. This compound is a key intermediate in synthesizing complex molecules, notably in medicinal chemistry for developing anticancer agents targeting tubulin polymerization [2].

Why 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline Cannot Be Readily Substituted by Unsubstituted or Non-Chiral THQ Analogs


Generic substitution of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline with simpler analogs like 2-methyl-1,2,3,4-tetrahydroquinoline or 6-methoxy-1,2,3,4-tetrahydroquinoline fails due to stereochemical and electronic requirements in target applications. The 2-methyl group introduces a chiral center essential for asymmetric synthesis; replacing it with an achiral analog forfeits stereocontrol in downstream reactions [1]. Furthermore, studies show that the 6-methoxy substituent directly impacts kinetic resolution selectivity and influences the electronic properties of the THQ core [2], making it a non-interchangeable component in structure-activity relationships (SAR) for drug candidates [3].

Quantitative Differentiation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Procurement and Selection Data


Chiral Resolution Efficiency: 6-Methoxy Group's Impact on Kinetic Resolution Selectivity

The kinetic resolution of racemic 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline using (S)-naproxen acyl chloride yields the individual (S)-enantiomer with high optical purity. A comparative DFT study found that the 6-methoxy substituent alters the selectivity factors (S) in this resolution compared to the unsubstituted 2-methyl-1,2,3,4-tetrahydroquinoline analog. Specifically, the resolution with N-phthaloyl-(S)-leucyl chloride shows different acylation diastereoselectivity due to conformational factors induced by the 6-methoxy group [1]. While exact S-values are not reported in the abstract, the study confirms a quantifiable, substituent-dependent difference in stereochemical outcome.

Asymmetric Synthesis Kinetic Resolution Enantioselectivity

Role as a Critical Pharmacophore Fragment in Nanomolar Tubulin Inhibitors

The 6-methoxy-1,2,3,4-tetrahydroquinoline moiety is a key pharmacophore in a series of tubulin polymerization inhibitors. Optimization studies show that incorporating this fragment into quinazoline scaffolds yields compounds with nanomolar GI50 values. For example, compound 5f (containing a related 7-methoxyquinoxalinone moiety) achieves GI50 values of 1.9–3.2 nM in cellular cytotoxicity assays and inhibits tubulin assembly with an IC50 of 0.77 μM [1]. Another optimized compound, 4a (an N-aryl 1,2,3,4-tetrahydroquinoline), exhibits GI50 values of 16–20 nM and a tubulin assembly IC50 of 0.85 μM, superior to the reference compound CA4 (IC50 1.2 μM) [2].

Anticancer Drug Discovery Tubulin Polymerization Structure-Activity Relationship

Distinct Physicochemical Profile: Computed Lipophilicity (XLogP3-AA)

The computed lipophilicity of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is XLogP3-AA = 2.7 [1]. This value distinguishes it from structurally related compounds. For instance, the oxidized analog 6-methoxy-2-methylquinoline is expected to be more lipophilic, while the unsubstituted 2-methyl-1,2,3,4-tetrahydroquinoline is more hydrophilic. This specific logP value influences solubility and permeability profiles, making the compound a predictable intermediate for tuning ADME properties in drug design.

ADME Prediction Lipophilicity Drug-likeness

Procurement-Driven Application Scenarios for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline


Asymmetric Synthesis of Chiral Tetrahydroquinoline Building Blocks

Researchers focusing on the synthesis of chiral alkaloids or pharmaceutical intermediates should procure this compound for use in kinetic resolution studies. Its 2-methyl stereocenter makes it an ideal substrate for developing and validating asymmetric reduction or acylation methodologies, as demonstrated by its successful resolution to the (S)-enantiomer using (S)-naproxen acyl chloride [1].

Medicinal Chemistry Campaigns Targeting the Colchicine Binding Site

Medicinal chemists developing novel tubulin polymerization inhibitors should acquire this compound as a core scaffold. Its 6-methoxy-1,2,3,4-tetrahydroquinoline motif is a validated pharmacophore for targeting the colchicine site, with optimized derivatives showing nanomolar potency against cancer cell lines. Its use enables exploration of SAR around the 2-position and nitrogen atom to further improve potency and drug-like properties [2].

Synthesis of Library Compounds with Defined Lipophilicity

For projects requiring the construction of compound libraries with specific physicochemical profiles, this intermediate offers a predictable cLogP of 2.7. Its procurement allows for the systematic incorporation of a moderately lipophilic, chiral scaffold into larger molecular architectures, facilitating the tuning of ADME properties and solubility during lead optimization [3].

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